molecular formula C10H15NO4S2 B4400417 3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide

3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide

Cat. No.: B4400417
M. Wt: 277.4 g/mol
InChI Key: GCHQGIVACVMYSV-UHFFFAOYSA-N
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Description

3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an isopropyl group attached to a benzenesulfonamide backbone, with a methylsulfonyl group at the third position on the benzene ring. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-8(2)11-17(14,15)10-6-4-5-9(7-10)16(3,12)13/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHQGIVACVMYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide typically involves the reaction of 3-(methylsulfonyl)benzenesulfonyl chloride with isopropylamine. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to amine derivatives under specific conditions.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced growth. The compound’s ability to penetrate cell membranes and reach intracellular targets further enhances its efficacy.

Comparison with Similar Compounds

  • N-methyl-3-(methylsulfonyl)benzenesulfonamide
  • N-ethyl-3-(methylsulfonyl)benzenesulfonamide
  • N-propyl-3-(methylsulfonyl)benzenesulfonamide

Comparison: 3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the isopropyl derivative may exhibit distinct solubility, stability, and interaction with biological targets. These differences can make it more suitable for certain applications, such as in drug development or as a specialized reagent in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide

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